N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide
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Description
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide is a useful research compound. Its molecular formula is C21H28N6O3 and its molecular weight is 412.494. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives, including those similar in structure to N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide, have been extensively explored. These compounds have been synthesized through reactions involving hydroxymethyl pyrazole derivatives, with their structures determined using techniques such as FT-IR, UV–visible spectroscopy, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography. The studies demonstrate the compounds' potential for biological activity against breast cancer and microbes, highlighting their importance in medicinal chemistry (Titi et al., 2020).
Anticancer and Anti-5-lipoxygenase Agents
A novel series of pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds, through a single-step condensation of carboxamide with aromatic aldehydes in the presence of iodine, offer insights into the design of new therapeutic agents. Their structure-activity relationships (SAR) were discussed, shedding light on their potential as anticancer agents (Rahmouni et al., 2016).
Topoisomerase IIα Inhibitory Activity and Cytotoxicity
The search for anticancer agents has led to the synthesis of novel pyrazole derivatives, evaluated for their topoisomerase IIα inhibitory activity and cytotoxicity against various cancer cell lines. These studies involve molecular docking to understand binding modes, highlighting the therapeutic potential of these compounds in cancer treatment (Alam et al., 2016).
Antimicrobial Activities
Research into heterocyclic compounds containing a sulfonamido moiety has shown significant antimicrobial properties, making them suitable for use as antibacterial agents. This research underscores the potential of such compounds in addressing bacterial infections and their role in the development of new antimicrobial agents (Azab et al., 2013).
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O3/c1-3-7-16-13-18(28)25-21(23-16)27-17(12-14(2)26-27)24-20(30)19(29)22-11-10-15-8-5-4-6-9-15/h8,12-13H,3-7,9-11H2,1-2H3,(H,22,29)(H,24,30)(H,23,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCKGRAXIHWTPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C(=O)NCCC3=CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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